1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene
Overview
Description
1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, methoxymethoxy, and trifluoromethyl groups
Preparation Methods
The synthesis of 1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene typically involves multiple steps. One common method includes the chlorination of a suitable precursor followed by the introduction of methoxymethoxy and trifluoromethyl groups under controlled conditions. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The benzene ring can participate in addition reactions with various reagents.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The chlorine, methoxymethoxy, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene can be compared to similar compounds such as:
- 1-Chloro-3-methoxy-2-methylbenzene
- 1-Chloro-3-methoxy-2-propanol
These compounds share some structural similarities but differ in their substituents and chemical properties. The presence of the trifluoromethyl group in this compound makes it unique and can significantly influence its reactivity and applications.
Properties
IUPAC Name |
1-chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3O2/c1-14-5-15-8-3-6(9(11,12)13)2-7(10)4-8/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAXSLVDQAGOHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=CC(=C1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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